molecular formula C13H9Br B047209 2-Bromofluorene CAS No. 1133-80-8

2-Bromofluorene

Cat. No. B047209
Key on ui cas rn: 1133-80-8
M. Wt: 245.11 g/mol
InChI Key: FXSCJZNMWILAJO-UHFFFAOYSA-N
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Patent
US07425654B2

Procedure details

Charged were 2-bromofluorene 25.0 g, iodine 11.5 g, orthoperiodic acid 4.88 g, acetic acid 150 ml, conc. sulfuric acid 3 ml and water 10 ml, and the mixture was heated at 60° C. for 30 minutes while stirring. Further, the temperature was elevated up to 90° C., and the mixture was heated for 3 hours while stirring. The reaction solution was left cooling down to room temperature and poured into 500 ml of water. The precipitate formed was filtered and washed with ethanol and water. The solid matter thus obtained was recrystallized from ethanol to obtain 26.5 g of yellow crystal of 2-bromo-7-iodofluorene.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
4.88 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.II.[I:17](O)(O)(O)(O)(O)=O.S(=O)(=O)(O)O>O.C(O)(=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([I:17])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC=CC=C3C2C=C1
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
4.88 g
Type
reactant
Smiles
I(=O)(O)(O)(O)(O)O
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charged
CUSTOM
Type
CUSTOM
Details
was elevated up to 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
while stirring
WAIT
Type
WAIT
Details
The reaction solution was left
TEMPERATURE
Type
TEMPERATURE
Details
cooling down to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ethanol and water
CUSTOM
Type
CUSTOM
Details
The solid matter thus obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: CALCULATEDPERCENTYIELD 333.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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